5-(1H-Imidazol-5-yl)pentanimidamide

Description

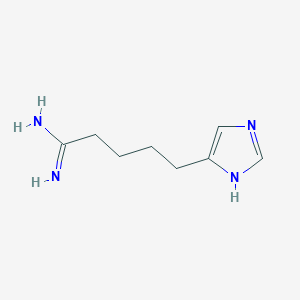

Structure

2D Structure

3D Structure

Properties

CAS No. |

736875-03-9 |

|---|---|

Molecular Formula |

C8H14N4 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

5-(1H-imidazol-5-yl)pentanimidamide |

InChI |

InChI=1S/C8H14N4/c9-8(10)4-2-1-3-7-5-11-6-12-7/h5-6H,1-4H2,(H3,9,10)(H,11,12) |

InChI Key |

OXAOHPQBCVYLMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)CCCCC(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 5-(1H-Imidazol-5-yl)pentanimidamide

The synthesis of this compound is not commonly detailed in a single, dedicated procedure in the scientific literature. However, a plausible and established route can be constructed by combining well-known synthetic transformations for its core components: the imidazole (B134444) ring and the amidine group. The most logical approach involves the synthesis of a key intermediate, 5-(1H-imidazol-5-yl)pentanenitrile, followed by its conversion to the target amidine.

Key Reaction Steps and Intermediates

Stage 1: Synthesis of 5-(1H-imidazol-5-yl)pentanenitrile

Several methods can be employed for the synthesis of the imidazole ring. Two prominent examples are the Debus-Radziszewski imidazole synthesis and the van Leusen imidazole synthesis.

Debus-Radziszewski Imidazole Synthesis: This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). scribd.comwikipedia.orgslideshare.net For the synthesis of a precursor to 5-(1H-imidazol-5-yl)pentanenitrile, a suitable dicarbonyl and an aldehyde bearing the C5-side chain would be required. The reaction proceeds through the formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring. scribd.com

Van Leusen Imidazole Synthesis: This method provides a versatile route to imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.orgnih.gov The reaction involves a [3+2] cycloaddition. nih.gov An aldehyde containing the precursor to the pentanenitrile chain can be reacted with an amine to form an aldimine in situ, which then reacts with TosMIC in the presence of a base to yield the desired imidazole. organic-chemistry.org

A plausible key intermediate in the synthesis of the pentanenitrile precursor is histamine (B1213489) , which already contains the 1H-imidazol-5-yl)ethylamino core. A potential synthetic sequence starting from histamine could involve acylation followed by reduction and cyanation to extend the side chain.

Stage 2: Conversion of Nitrile to Amidine via the Pinner Reaction

The final step in the synthesis of this compound involves the conversion of the nitrile group of 5-(1H-imidazol-5-yl)pentanenitrile into an amidine. The Pinner reaction is the most common and effective method for this transformation. wikipedia.org

The Pinner reaction involves treating the nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride gas, to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnumberanalytics.comorganic-chemistry.org This intermediate is then reacted with ammonia or an amine to yield the corresponding amidine. wikipedia.org

Key Intermediates in the Pinner Reaction:

| Intermediate | Structure | Role |

| 5-(1H-imidazol-5-yl)pentanenitrile | Imidazole ring with a C4H8CN side chain | Starting material for the Pinner reaction |

| Pinner Salt (alkyl imidate salt) | Imidazole ring with a C4H8C(=NH)OR side chain | Reactive intermediate formed from the nitrile and alcohol |

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of this compound requires careful control of the reaction conditions in both the imidazole synthesis and the Pinner reaction stages.

Optimization of Imidazole Synthesis:

Debus-Radziszewski Synthesis: While a versatile method, it can sometimes result in low yields and side products. scribd.com Careful selection of the dicarbonyl and aldehyde starting materials, as well as control of reaction temperature and time, is crucial for maximizing the yield of the desired imidazole isomer.

Optimization of the Pinner Reaction:

The Pinner reaction is sensitive to several factors that can influence both the yield and the purity of the final amidine.

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as the presence of water can lead to the hydrolysis of the Pinner salt intermediate to form an ester. nih.govnrochemistry.com

Temperature Control: Low temperatures, typically around 0°C, are employed during the formation of the Pinner salt to prevent its decomposition. nrochemistry.com

Catalyst and Solvent: The choice of acid catalyst and alcohol solvent can impact the reaction rate and yield. numberanalytics.comnumberanalytics.com While gaseous HCl is traditional, other Lewis acids have also been explored. nih.gov

Ammonia/Amine Addition: The subsequent reaction with ammonia or an amine to form the amidine should also be carefully controlled to ensure complete conversion and minimize side reactions.

A study on the optimization of an imidate hydrolysis process, which is related to the Pinner reaction, demonstrated that factors such as water content, agitation, and temperature significantly affect both yield and product quality. acs.org Mathematical modeling and design of experiments (DoE) can be powerful tools for achieving significant improvements in both yield and throughput. acs.org

Strategies for Structural Modification and Analogue Synthesis

The structural modification of this compound is crucial for exploring its structure-activity relationships (SAR) and developing analogues with improved properties. These modifications can be targeted at the imidazole ring, the pentanimidamide (B87296) chain, or involve the attachment of linkers for conjugation.

Imidazole Ring Substitutions and Derivatizations

The imidazole ring offers several positions for substitution and derivatization, allowing for the fine-tuning of the molecule's properties.

N-Alkylation: The nitrogen atoms of the imidazole ring can be alkylated to introduce various substituents. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by the nature of the existing substituents, the alkylating agent, and the reaction conditions (neutral or basic). otago.ac.nz For instance, direct alkylation can be achieved using alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF. nih.govresearchgate.net A study reported the synthesis of N-substituted imidazole derivatives by reacting imidazole with ethyl chloroacetate, followed by reaction with various amines. nih.gov Another approach involves the thermal decarboxylation of N-alkoxycarbonylimidazoles as a convenient method for N-alkylation. acs.org A general strategy for the regioselective N-alkylation of complex imidazoles has been developed using a SEM-group transposition. nih.gov

C-Arylation: A general and comprehensive strategy for the preparation of highly functionalized aryl imidazoles involves the direct and sequential arylation of all three C-H bonds of the imidazole core using aryl bromides or chlorides. nih.gov

Bioisosteric Replacements: The imidazole ring can be replaced with other five-membered heterocyclic rings to explore different chemical spaces while potentially retaining or improving biological activity. Common bioisosteres for the imidazole ring include triazoles, oxadiazoles, and pyrazoles. drughunter.comnih.govunimore.it For example, a 1,2,3-triazole ring has been used as a bioisostere for the imidazole in miconazole. unimore.it A comprehensive study investigated various 5- and 6-membered heterocycles as potential bioisosteric replacements for the imidazole of a histamine H2 agonist. cambridgemedchemconsulting.com

Table of Imidazole Ring Derivatization Strategies:

| Modification | Reagents and Conditions | Resulting Structure |

| N-Alkylation | Alkyl halide, K2CO3, DMF | N-Substituted imidazole |

| C-Arylation | Aryl bromide/chloride, Palladium catalyst | C-Aryl substituted imidazole |

| Bioisosteric Replacement | Synthesis of analogues with alternative heterocycles (e.g., triazole, oxadiazole) | Compound with a different heterocyclic core |

Pentanimidamide Chain Modifications

Modifications to the pentanimidamide chain can influence the compound's length, flexibility, and interaction with biological targets.

Chain Length Variation: The length of the alkyl chain can be altered by starting with different ω-haloalkanenitriles in the initial synthetic steps. This allows for the exploration of the optimal chain length for a desired activity.

Introduction of Functional Groups: Functional groups can be introduced into the pentyl chain to alter its properties. For example, unsaturation could be introduced, or heteroatoms could be incorporated.

Amidine Substitution: The amidine group itself can be substituted. The Pinner reaction can be adapted to use primary or secondary amines instead of ammonia, leading to the formation of N-substituted or N,N-disubstituted amidines.

Linker Chemistry and Conjugation Approaches

Peptide Coupling: If the molecule is to be conjugated to a peptide, standard peptide coupling reagents can be used. youtube.com The imidazole ring itself can be part of a macrocyclic peptide-like structure. nih.gov The synthesis of peptide thioesters can be achieved using a backbone pyroglutamyl imide as a linker strategy. mdpi.com

Click Chemistry: Click chemistry offers a highly efficient and selective method for conjugation. broadpharm.commerckmillipore.comlumiprobe.com This approach typically involves introducing an azide (B81097) or alkyne group onto either the this compound molecule or the molecule it is to be conjugated to. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction that forms a stable triazole linker. lumiprobe.com This method is biocompatible and can be performed under mild, aqueous conditions. broadpharm.comlumiprobe.com Click chemistry has been extensively used in the development of antibody-drug conjugates (ADCs).

Safety-Catch Linkers: These linkers are stable under the conditions used for synthesis but can be activated for cleavage by a specific chemical reaction. mdpi.com This allows for the controlled release of the conjugated molecule.

Stereoselective Synthesis and Chiral Resolution Techniques

The structure of this compound itself is achiral. However, the introduction of stereocenters into its backbone or as substituents is a key step in developing novel analogs for various applications, including medicinal chemistry. The synthesis of such chiral derivatives can be approached through two main strategies: direct stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis Approaches

Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution. Based on methodologies developed for related imidazole compounds, several strategies could be hypothetically applied to create chiral precursors to or derivatives of the target molecule.

Catalytic Enantioselective Desymmetrization: A cation-directed desymmetrization method has proven effective for creating axially chiral imidazoles. nih.gov This process, which can be operationally simple and highly enantioselective, could be adapted to precursors of the target compound to install chirality early in the synthetic sequence. nih.gov

Enantioselective Allylation: For precursors containing an imine group, a new chiral allylchlorosilane (B1253213) has been developed that facilitates the highly enantioselective allylation and crotylation of 2-imidazolylaldimines and ketimines. nih.gov This method allows for the synthesis of a diverse array of imidazole-bearing chiral carbinamines without the need for protecting groups. nih.gov

Interactive Table: Potential Stereoselective Synthesis Strategies This table outlines potential methods for introducing chirality into molecules related to this compound, based on established research.

| Method | Description | Potential Application | Key Features |

| Cation-Directed Desymmetrization | Uses a chiral catalyst to selectively react with one part of a symmetric molecule, creating a chiral center. | Synthesis of axially chiral imidazole precursors. | High enantioselectivity (>90% ee reported for some products), scalable. nih.gov |

| Enantioselective Imidazole-Directed Allylation | A chiral allylsilane reagent directs the addition to an imine linked to an imidazole ring, creating a chiral amine. | Introduction of a stereocenter on a side chain attached to the imidazole ring. | Protecting-group-free synthesis, applicable to both aldimines and ketimines. nih.gov |

Chiral Resolution Techniques

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate them. Given the basic nature of the amidine and imidazole functionalities, several methods are highly applicable. pharmtech.com

Diastereomeric Salt Crystallization: This is the most common and often scalable method for resolving racemates. wikipedia.org The process involves reacting the racemic base (the amidine or a precursor amine) with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation by filtration. veranova.com The desired enantiomer is then liberated from the salt, often by treatment with a simple base. wikipedia.org The other enantiomer remaining in solution can potentially be recovered and racemized for reuse in a process known as Resolution-Racemization-Recycle. wikipedia.org

Interactive Table: Common Chiral Resolving Agents for Basic Compounds

| Resolving Agent | Type | Notes |

| Tartaric Acid | Chiral Acid | Widely available in both enantiomeric forms, commonly used. wikipedia.org |

| Mandelic Acid | Chiral Acid | Effective for forming crystalline salts with a variety of amines. wikipedia.org |

| Camphorsulfonic Acid | Chiral Acid | A strong acid, useful for weakly basic compounds. |

| Dibenzoyltartaric Acid | Chiral Acid | Larger, more rigid structure can lead to better crystal packing and resolution. |

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. researchgate.net The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately. rsc.org Polysaccharide-based chiral columns are particularly effective for the separation of chiral imidazole derivatives. researchgate.net While often more expensive at large scales than crystallization, supercritical fluid chromatography (SFC), a related technique, can reduce solvent consumption and operating costs. rsc.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Atom Economy and Multicomponent Reactions (MCRs): One-pot multicomponent reactions are inherently green as they combine multiple starting materials in a single step to form a complex product, maximizing atom economy and reducing the need for intermediate purification steps. An expeditious one-pot method for synthesizing highly substituted 5-aminoimidazoles from glyoxals, anilines, and amidines has been developed that operates at room temperature and without any metal catalyst, representing an environmentally friendly approach. rsc.org

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives. Recent advances in amidine synthesis have demonstrated successful reactions in sustainable ethereal solvents like 2-MeTHF and cyclopentyl methyl ether (CPME), even under ambient air and moisture conditions, which is remarkable for reactions that traditionally require inert atmospheres. rsc.org Furthermore, the use of water as a solvent, often coupled with microwave irradiation, has been shown to be effective for the synthesis of various imidazole hybrids. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis and electrochemistry offer significant advantages over conventional heating. Microwave irradiation can dramatically reduce reaction times and improve yields, as seen in the synthesis of various imidazole derivatives. organic-chemistry.org Electrochemical methods can provide a clean way to conduct transformations, such as the desulfurization of 2-mercapto-imidazoles to yield the desired imidazole core, using a simple setup with carbon electrodes. organic-chemistry.orgorganic-chemistry.org

Catalysis: The use of catalysts is a cornerstone of green chemistry because they are used in small amounts and can be recycled, unlike stoichiometric reagents that are consumed and generate significant waste. ucl.ac.uk For amidine synthesis, copper-catalyzed multicomponent reactions provide an efficient route, while NaI-catalyzed condensation offers a transition-metal-free alternative. organic-chemistry.org For the imidazole core, erbium triflate has been used as an effective catalyst for the multicomponent synthesis of highly substituted derivatives. organic-chemistry.org A photochemical method using a copper/nitroxyl radical catalyst system has also been developed for amidine synthesis, which avoids the need for oxidants and bases. researchgate.net

Interactive Table: Summary of Green Chemistry Approaches

| Green Principle | Technique | Application | Advantages |

| Atom Economy | One-Pot Multicomponent Reactions | Synthesis of imidazole and amidine cores. | Reduces waste, simplifies procedures, saves time and energy. rsc.org |

| Safer Solvents | Use of 2-MeTHF, CPME, or water. | General synthesis steps. | Reduces environmental impact and health hazards associated with VOCs. rsc.orgnih.gov |

| Energy Efficiency | Microwave Irradiation / Electrochemistry | Driving key cyclization or functional group transformation steps. | Faster reaction times, lower energy consumption, potentially higher yields. organic-chemistry.org |

| Catalysis | Copper, Erbium, or NaI Catalysis; Photochemical Catalysis | Synthesis of amidine or imidazole moieties. | Reduces stoichiometric waste, enables new reaction pathways, high efficiency. organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental for the unambiguous determination of a molecule's structure. For a novel or uncharacterized compound such as 5-(1H-Imidazol-5-yl)pentanimidamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) ring, the aliphatic pentyl chain, and the amidine group. The chemical shifts, integration values, and coupling patterns would allow for the assignment of each proton to its specific location within the molecule. For instance, the protons on the imidazole ring would likely appear in the aromatic region, while the methylene (B1212753) groups of the pentyl chain would produce a series of multiplets in the aliphatic region. The protons of the amidine group would have characteristic chemical shifts depending on the solvent and pH.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The chemical shifts would differentiate the sp²-hybridized carbons of the imidazole ring from the sp³-hybridized carbons of the pentyl chain and the sp²-hybridized carbon of the amidine group.

While no specific NMR data for this compound has been found, data for related compounds, such as (2E)-3-(2-Amino-1H-imidazol-5-yl)-2-propenoic acid, are available in databases like PubChem and could serve as a reference for expected chemical shift ranges. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole CH | 6.5 - 8.0 | 115 - 140 |

| Imidazole NH | 10 - 13 | - |

| Pentyl CH₂ | 1.2 - 2.8 | 20 - 40 |

| Amidine C-H | Not applicable | ~160 |

| Amidine NH/NH₂ | 5.0 - 9.0 | - |

Note: These are predicted ranges and actual values may vary.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₈H₁₄N₄). The fragmentation pattern observed in the mass spectrum would provide further structural information, helping to piece together the different components of the molecule. General principles of mass spectrometry for imidazole derivatives suggest that fragmentation would likely involve cleavage of the pentyl chain and fragmentation of the imidazole ring. acs.orgnih.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: This technique is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the imidazole and amidine groups (around 3100-3500 cm⁻¹), C-H stretching of the aliphatic chain (around 2850-3000 cm⁻¹), C=N stretching of the imidazole ring and amidine group (around 1600-1680 cm⁻¹), and N-H bending (around 1550-1650 cm⁻¹).

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The imidazole ring in this compound would be expected to absorb in the UV region, typically around 210-230 nm. nih.govresearchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from any impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a pH modifier. nih.govresearchgate.netnih.govcmes.orgptfarm.pl The retention time of the compound would be a key parameter for its identification and quantification. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of this compound, direct analysis by GC-MS would be challenging. However, derivatization to a more volatile analogue could make this technique applicable. nih.gov For instance, silylation of the N-H groups could increase its volatility. GC-MS analysis of such a derivative would provide both retention time information from the gas chromatograph and mass spectral data from the mass spectrometer, offering a high degree of confidence in the identification of the compound. This approach is common for the analysis of nitrogen-containing heterocyclic compounds. nih.govmdpi.comacs.org

Table 2: Summary of Analytical Techniques and Their Applications for this compound

| Technique | Application | Expected Information |

| ¹H NMR | Structural Elucidation | Proton environment, connectivity |

| ¹³C NMR | Structural Elucidation | Carbon skeleton |

| Mass Spectrometry | Molecular Weight and Formula | Molecular weight, elemental composition, fragmentation pattern |

| IR Spectroscopy | Functional Group Identification | Presence of N-H, C-H, C=N bonds |

| UV-Vis Spectroscopy | Electronic Transitions | Conjugated systems, quantitative analysis |

| HPLC | Separation and Purity | Retention time, purity assessment, quantification |

| GC-MS (of derivative) | Separation and Identification | Retention time, mass spectrum of volatile derivative |

X-ray Crystallography for Solid-State Structure Determination

For imidazole-containing compounds, X-ray crystallography reveals key structural features, including the planarity of the imidazole ring, the conformation of any substituents, and the nature of intermolecular interactions such as hydrogen bonding. These interactions are fundamental to understanding the packing of molecules in the crystal lattice.

To illustrate the type of data obtained from such an analysis, the crystallographic data for 4,5-dinitro-1H-imidazole, a related imidazole compound, is presented below. nih.govresearchgate.net In the crystal structure of this molecule, adjacent molecules are linked by N-H···N hydrogen bonds, forming layers. nih.gov The two independent molecules in the asymmetric unit are conformationally similar, with both being essentially planar, excluding the oxygen atoms of the nitro groups. nih.govresearchgate.net

Table 1: Illustrative Crystallographic Data for 4,5-dinitro-1H-imidazole This data is for a related compound and serves as an example of crystallographic analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₃H₂N₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 15.673(3) Å, b = 4.7447(8) Å, c = 17.615(3) Å |

| β | 99.067(17)° |

| Volume | 1293.6(4) ų |

| Z (Molecules per unit cell) | 4 |

Advanced Techniques for Solution-State Conformation Analysis

While X-ray crystallography provides a static picture of a molecule in the solid state, the conformation of flexible molecules like this compound can be quite different in solution. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are paramount for determining the solution-state conformation and dynamics of such molecules.

For a molecule with a flexible alkyl chain, such as the pentanimidamide (B87296) group attached to the imidazole ring, multiple conformations may exist in equilibrium. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. These 2D NMR experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of the observed cross-peaks in a NOESY or ROESY spectrum is proportional to the inverse sixth power of the distance between the protons, providing crucial distance constraints for conformational analysis.

As an illustrative example, the conformational analysis of histamine (B1213489) in solution has been studied using ¹H NMR. rsc.org Histamine possesses an imidazole ring and a flexible ethylamine (B1201723) side chain. Studies have shown that in an aqueous solution, the side chain exhibits a dynamic equilibrium with roughly equal populations of the trans and gauche rotamers. rsc.org This indicates significant conformational flexibility in solution, a property that would also be expected for the longer and more flexible pentanimidamide chain of this compound.

Computational modeling, often used in conjunction with experimental NMR data, can further refine the understanding of the conformational landscape of a molecule in solution. By integrating experimental distance restraints from NOESY/ROESY into molecular mechanics or quantum mechanics calculations, a more accurate ensemble of solution-state conformations can be generated.

Table 2: Illustrative Data from Advanced Solution-State NMR Analysis for a Flexible Imidazole Derivative This table conceptualizes the type of data obtained for a molecule with a flexible side chain, such as histamine, and is for illustrative purposes.

| Technique | Information Gained | Example Finding for a Flexible Side Chain |

|---|---|---|

| ¹H-¹H COSY | Through-bond proton-proton couplings (connectivity) | Identifies protons on adjacent carbons in the alkyl chain. |

| NOESY/ROESY | Through-space proton-proton proximities | Reveals spatial relationships between imidazole ring protons and protons on the flexible side chain, indicating folding or extended conformations. |

| J-coupling Analysis | Dihedral angles via Karplus equation | Quantifies the population of different rotamers (e.g., gauche vs. trans) around the C-C bonds of the side chain. |

| ¹³C NMR | Chemical environment of carbon atoms | Changes in chemical shifts can indicate conformational changes or tautomeric states of the imidazole ring. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to understand the electronic properties of molecules. These methods provide a detailed picture of electron distribution and its influence on molecular stability and reactivity.

Electronic Structure and Reactivity Descriptors

Detailed studies on the electronic structure of 5-(1H-Imidazol-5-yl)pentanimidamide are not currently available in peer-reviewed literature. Such an investigation would typically involve methods like Density Functional Theory (DFT) to calculate various electronic properties.

Key reactivity descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Other descriptors such as ionization potential, electron affinity, electronegativity, and global hardness and softness would also be determined to provide a comprehensive reactivity profile.

A Molecular Electrostatic Potential (MEP) map would also be generated. This visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for understanding intermolecular interactions.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of this compound has not been reported. This type of study is essential for understanding the molecule's flexibility, which is conferred by its pentyl chain. The analysis would involve systematically rotating the single bonds to identify all possible low-energy conformations (conformers).

By calculating the potential energy of each conformer, an energy landscape can be constructed. This landscape reveals the most stable (lowest energy) conformation, which is the most likely three-dimensional structure the molecule will adopt. The relative energies of other conformers and the energy barriers between them provide insight into the molecule's dynamic behavior in different environments.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. This is a cornerstone of rational drug design.

Prediction of Binding Modes and Affinities with Target Biomolecules

There are no published molecular docking studies featuring this compound. To perform such a study, a specific biological target would first need to be identified based on the compound's intended therapeutic application.

The process would involve docking the three-dimensional structure of this compound into the active site of the target protein. The docking algorithm would then predict the most stable binding pose and calculate a binding affinity score. This score estimates the strength of the interaction, with lower scores typically indicating a more favorable binding. The analysis would also detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex.

Virtual Screening Methodologies

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. While this compound could be included in such a screening library, there is no specific mention of it in published virtual screening campaigns.

In a typical virtual screening workflow, a library of compounds would be computationally docked against a target protein. The compounds would then be ranked based on their predicted binding affinities. This allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing, thereby accelerating the drug discovery process.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights into the flexibility of molecules and the stability of ligand-protein complexes.

There are currently no published molecular dynamics simulation studies specifically for this compound, either as an isolated molecule or in complex with a biological target.

An MD simulation of this compound bound to a protein, following a molecular docking study, would involve simulating the movements of all atoms in the system over a specific period. The resulting trajectory would be analyzed to assess the stability of the binding pose predicted by docking. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to understand the conformational changes and flexibility of both the ligand and the protein. These simulations are crucial for validating docking results and providing a more realistic model of the molecular interactions.

Investigation of Dynamic Interactions with Biological Receptors

Information regarding the dynamic interactions of this compound with biological receptors, which would typically be elucidated through molecular dynamics simulations, is not available in published studies. Such simulations would provide insights into the binding stability, conformational changes upon binding, and the key amino acid residues involved in the interaction with a specific protein target.

Solvent Effects and Conformational Stability

There is no available research detailing the influence of different solvents on the conformational stability of this compound. These studies are important for understanding the molecule's behavior in different physiological environments and for predicting its most stable three-dimensional structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

2D and 3D QSAR Approaches for Activity Prediction

No specific 2D or 3D QSAR models have been developed for this compound. QSAR studies are instrumental in correlating the physicochemical properties of a series of compounds with their biological activities, thereby enabling the prediction of the potency of new analogues.

Pharmacophore Modeling

Pharmacophore models specifically derived from or used to screen for this compound have not been described in the scientific literature. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity, which is a critical step in rational drug design.

Investigation of Biological Targets and Mechanisms of Action in Preclinical Models

Enzyme Inhibition Studies

Identification of Target Enzymes and Inhibition Kinetics

There is currently no publicly available scientific literature that identifies specific enzyme targets for 5-(1H-Imidazol-5-yl)pentanimidamide. Consequently, data on its inhibition kinetics, such as IC50 or Ki values, against any particular enzyme are absent from the public record.

Mechanistic Characterization of Enzyme-Compound Interactions

Without identified enzyme targets, no mechanistic studies characterizing the nature of the interaction between this compound and any enzyme have been reported. This includes a lack of information on whether potential inhibition would be competitive, non-competitive, uncompetitive, or allosteric.

Receptor Binding and Modulation Assays

Characterization of Specific Receptor Affinities

No studies have been published detailing the binding affinity of this compound for any specific receptors. As a result, affinity constants such as Kd or Ki values are not available.

Agonist and Antagonist Functional Characterization

In the absence of receptor binding data, there is no functional characterization of this compound as an agonist or antagonist at any known receptor. Therefore, measures of its functional activity, such as EC50 or IC50 values in cellular assays, have not been documented.

Protein-Ligand Interaction Analysis

Detailed analyses of the interaction between this compound and any protein at a molecular level are not present in the available scientific literature. This includes a lack of computational docking studies or biophysical analyses that would elucidate the specific binding modes and intermolecular forces governing such interactions.

Due to the limited availability of preclinical data for this compound, a comprehensive understanding of its biological activity and mechanism of action cannot be constructed at this time. Further research and publication of findings are required to elucidate the pharmacological profile of this compound.

Biophysical Techniques for Binding Analysis (e.g., SPR, ITC)

A thorough search of scientific databases yielded no studies that have employed biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the binding of this compound to any biological target. These methods are fundamental in determining the affinity, kinetics, and thermodynamic properties of a compound's interaction with a protein or other macromolecule. The absence of such data means that the direct molecular interactions of this compound remain uncharacterized.

Structural Biology Approaches (e.g., Co-crystallography, Cryo-EM)

There are no published reports on the use of high-resolution structural biology techniques, including X-ray co-crystallography or cryogenic electron microscopy (Cryo-EM), to elucidate the binding mode of this compound. These powerful methods provide atomic-level detail of how a compound docks into its target, information that is critical for structure-based drug design and optimization.

Cellular Pathway Modulation in in vitro Systems

Understanding how a compound affects cellular functions is a key component of preclinical research. This typically involves a series of experiments in cultured cells to map the compound's influence on various signaling pathways.

Effects on Signal Transduction Cascades

No research has been published that investigates the effects of this compound on intracellular signal transduction cascades. Consequently, its impact on key cellular processes regulated by these pathways, such as cell proliferation, survival, and differentiation, is currently unknown.

Cellular Uptake and Subcellular Localization Studies

Information regarding the ability of this compound to penetrate cell membranes and its subsequent distribution within the cell is not available in the current body of scientific literature. Cellular uptake and subcellular localization studies are vital for confirming that a compound can reach its intracellular target in sufficient concentrations to elicit a biological response.

Investigation in Non-Mammalian or in vitro Microbial Models

Exploring the activity of a compound in non-mammalian or microbial systems can reveal potential applications as anti-infective agents or provide insights into conserved biological pathways.

Impact on Pathogen-Specific Processes (e.g., tubulin polymerization in parasites)

There are no studies documenting the effects of this compound on any pathogen-specific processes. While some imidazole-containing compounds have been investigated for their ability to disrupt processes like tubulin polymerization in parasites, no such research has been conducted for this specific molecule. Therefore, its potential as an antimicrobial or antiparasitic agent has not been explored.

Selective Growth Inhibition in Microbial Cultures

Extensive searches of scientific literature and databases did not yield specific research findings on the selective growth inhibition of the compound this compound in microbial cultures. Publicly available studies detailing its antimicrobial, antibacterial, or antifungal properties, including data on minimum inhibitory concentrations (MICs) against various microbial species, could not be located.

Therefore, a data table illustrating the selective growth inhibitory effects of this compound cannot be provided at this time due to the absence of published research on this specific topic.

While the broader class of imidazole-containing compounds has been a subject of interest in antimicrobial research, with many derivatives showing activity against a range of bacteria and fungi, specific data for this compound remains unavailable in the reviewed scientific literature.

Structure Activity Relationship Sar Studies

Mapping Binding Pockets and Interaction Hotspots

Understanding how 5-(1H-Imidazol-5-yl)pentanimidamide or its analogs bind to their target proteins is crucial for rational drug design. While specific crystallographic data for this compound may be limited, insights can be gleaned from molecular modeling studies and data from related molecules.

Computational studies on imidazole-phenothiazine hybrids and other imidazole (B134444) derivatives have demonstrated the utility of molecular docking in predicting binding modes. nih.gov These studies often reveal that the imidazole moiety forms key hydrogen bonds with specific amino acid residues in the active site. For instance, in histamine (B1213489) H2 receptor models, the imidazole ring of histamine is shown to interact with key residues within the receptor's binding pocket. researchgate.net

Derivatization Strategies for Activity Enhancement and Selectivity

Building upon the understanding of the SAR, various derivatization strategies can be employed to enhance the activity and selectivity of this compound.

One common strategy is the bioisosteric replacement of the amidine group. Bioisosteres are functional groups with similar steric and electronic properties that can be used to modulate a molecule's characteristics. u-tokyo.ac.jpacs.orgnih.govbenthamscience.com For instance, replacing the amidine with other basic groups like guanidine or aminopyridine could alter the pKa and hydrogen bonding pattern, potentially leading to improved selectivity or pharmacokinetic properties.

Another approach involves modifying the pentyl chain. Varying the chain length or introducing conformational constraints, such as a double bond or a cyclic structure, can optimize the positioning of the terminal basic group within the binding pocket.

Furthermore, systematic substitution on the imidazole ring can be explored. Introducing small alkyl groups, halogens, or other functional groups can fine-tune the electronic and steric properties of the molecule to maximize favorable interactions with the target protein. Rational design approaches, guided by computational modeling, can help in selecting substituents that are predicted to enhance binding affinity and selectivity. nih.govnih.govresearchgate.net

Below is a hypothetical data table illustrating how SAR data for analogs of this compound might be presented, based on common modifications and their expected impact on activity.

| Compound | R1 (Imidazole) | R2 (Chain) | R3 (Amidine) | Relative Activity |

| Parent | H | -(CH2)5- | -C(=NH)NH2 | 1 |

| Analog 1 | CH3 | -(CH2)5- | -C(=NH)NH2 | 1.5 |

| Analog 2 | H | -(CH2)4- | -C(=NH)NH2 | 0.7 |

| Analog 3 | H | -(CH2)6- | -C(=NH)NH2 | 0.9 |

| Analog 4 | H | -(CH2)5- | -C(=NOH)NH2 | 0.2 |

| Analog 5 | Cl | -(CH2)5- | -C(=NH)NH2 | 1.2 |

Table 1: Illustrative Structure-Activity Relationship Data for Analogs of this compound. This table is for illustrative purposes to demonstrate how SAR data is typically organized and does not represent actual experimental results.

An article on the preclinical pharmacological characterization of the chemical compound “this compound” cannot be generated as requested. Extensive searches for scientific data pertaining to this specific compound have yielded no information regarding its preclinical evaluation. There is no publicly available research on its in vitro biological activity, dose-response characteristics, in vivo efficacy, target engagement, pharmacodynamic effects, or metabolic stability in non-human models.

Therefore, the detailed outline provided in the instructions cannot be addressed with scientifically accurate and verifiable information. The creation of data tables and detailed research findings is not possible without accessible primary or secondary research sources.

Preclinical Pharmacological Characterization in Non Human Models

Formulation Considerations for Research Studies (e.g., solubility for in vitro assays)

Extensive searches for preclinical pharmacological data on 5-(1H-Imidazol-5-yl)pentanimidamide did not yield specific research findings or established formulation protocols for this particular compound. The following information is therefore based on the general physicochemical properties of its constituent chemical moieties, the imidazole (B134444) and amidine groups, to infer likely considerations for its formulation in research settings.

The chemical structure of this compound, featuring both an imidazole ring and an amidine functional group, suggests it is a polar and basic compound. The imidazole ring is a five-membered heterocyclic moiety that is generally soluble in water and other polar solvents nih.govresearchgate.net. Its solubility can be influenced by pH; the imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base nih.govresearchgate.netnih.gov. The pKa of the imidazolium ion is approximately 7, which means the ring can be protonated in acidic conditions, potentially increasing its aqueous solubility nih.gov.

For in vitro assays, achieving an appropriate concentration of the compound in a physiologically compatible solvent is crucial. Given the likely properties of this compound, initial solubility screening would typically be conducted in a range of aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0) to determine its pH-solubility profile.

Should the aqueous solubility be insufficient for the desired concentration in an assay, various formulation strategies could be employed. These techniques are standard in preclinical research for overcoming solubility challenges. wjbphs.compnrjournal.comnih.gov One common approach is the use of co-solvents, where a water-miscible organic solvent is added to the aqueous medium to increase the solubility of the test compound. wjbphs.com Commonly used co-solvents in in vitro studies include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). The final concentration of the organic solvent in the assay medium is typically kept low (often below 1% or 0.1%) to avoid solvent-induced artifacts or toxicity to the biological system under investigation.

Due to the absence of specific experimental data for this compound in the public domain, a data table detailing its solubility in various solvents cannot be provided. The optimal formulation for any given research study would need to be determined empirically.

Potential Applications As Research Tools and Chemical Probes

Development of Affinity Labels and Reporter Molecules

Affinity labeling is a powerful technique to identify and characterize the binding sites of proteins and other biomolecules. dissertation.com This approach utilizes a molecule that has affinity for a specific target and also contains a reactive group that can form a covalent bond with the target upon binding. dissertation.com Reporter molecules, on the other hand, are used to visualize and track biological processes. The structure of 5-(1H-Imidazol-5-yl)pentanimidamide is well-suited for the development of both affinity labels and reporter molecules.

A key strategy in designing affinity labels is to incorporate a photoreactive group that can be activated by light to form a covalent bond with the target. nih.govdissertation.com For instance, imidazole-tethered benzophenone (B1666685) probes have been successfully used for the photoaffinity labeling of P450 enzymes. nih.govdissertation.com In these probes, the imidazole (B134444) moiety acts as an anchor, coordinating with the heme iron in the active site of the enzyme, while the benzophenone group, upon UV irradiation, forms a reactive species that covalently modifies nearby amino acid residues. nih.gov Similarly, the imidazole ring of this compound could serve as a targeting element for specific proteins, and the pentanimidamide (B87296) portion could be chemically modified to attach a photoreactive group like a benzophenone or an aryl azide (B81097).

Another approach is ligand-directed acyl imidazole (LDAI) chemistry, which has been used for the selective labeling of membrane-bound proteins on living cells. acs.org This method employs a moderately reactive alkyloxyacyl imidazole that, when brought into proximity of a target protein by a guiding ligand, can selectively acylate nucleophilic residues like lysine. acs.org The amidine group of this compound could potentially be modified to an acyl imidazole, creating a reactive probe.

The following table summarizes examples of imidazole-based affinity labels and their applications, providing a blueprint for the potential development of probes from this compound.

| Probe Type | Imidazole-Containing Probe Example | Application | Potential Adaptation for this compound |

| Photoaffinity Label | 4-benzoyl-N-[2-(imidazole-4-yl) ethyl] benzamide (B126) (HBP) nih.govdissertation.com | Labeling of P450 enzymes to map the active site topology. nih.govdissertation.com | The amidine group could be functionalized with a benzophenone or other photoreactive moiety. |

| Ligand-Directed Labeling | Alkyloxyacyl imidazole (AI) reagents acs.org | Selective labeling of membrane-bound proteins like dihydrofolate reductase (DHFR) and folate receptor (FR) on live cells. acs.org | The amidine group could be converted to an acyl imidazole to create a proximity-activated labeling reagent. |

Use in Target Validation Studies

Target validation is a critical step in drug discovery, confirming that the modulation of a specific biological target has a desired therapeutic effect. nih.gov Small molecule probes that can selectively interact with and modulate the activity of a target protein are invaluable tools in this process. nih.gov The imidazole scaffold is a common feature in many enzyme inhibitors and receptor ligands, making imidazole-containing compounds like this compound potential candidates for target validation studies. nih.govnih.gov

For example, various imidazole derivatives have been investigated as inhibitors of sirtuins, a class of enzymes involved in cellular regulation, making them important targets for cancer and metabolic diseases. nih.gov The ability of imidazole derivatives to interact with the binding sites of these enzymes allows for the validation of sirtuins as drug targets. nih.gov Similarly, imidazole itself has been shown to act as an inhibitor of GH1 β-glucosidase, providing a tool to probe the function of this enzyme. nih.gov

The this compound molecule, with its basic amidine group, could potentially target enzymes or receptors that have acidic residues in their active or binding sites. The imidazole ring can further contribute to binding through hydrogen bonding or hydrophobic interactions. By systematically testing this compound against a panel of potential targets, researchers could identify novel protein-ligand interactions and validate the role of these proteins in disease processes.

The table below presents examples of how imidazole derivatives have been used in target validation.

| Target Class | Imidazole Derivative Application | Research Outcome | Relevance to this compound |

| Sirtuins | Inhibition by synthetic imidazole derivatives. nih.gov | Validation of sirtuins as targets for cancer therapy. nih.gov | The compound could be screened for inhibitory activity against sirtuins or other histone deacetylases. |

| β-Glucosidases | Inhibition of GH1 β-glucosidase by imidazole. nih.gov | Characterization of the enzyme's active site and inhibition mechanism. nih.gov | The compound could be used to probe the active sites of glycosidases and other enzymes. |

| Kinases | Inhibition of various protein kinases by imidazole-based compounds. nih.gov | Identification of new kinase inhibitors for cancer treatment. nih.gov | The compound could be tested in kinase inhibitor screens to identify novel targets. |

Application in Mechanistic Enzymology and Cellular Biology Research

Understanding the catalytic mechanisms of enzymes and their roles in cellular pathways is fundamental to biology and medicine. nih.gov Small molecules that act as inhibitors, substrates, or transition-state analogs are essential tools in these investigations. nih.gov The imidazole ring, due to its ability to act as both a hydrogen bond donor and acceptor and its similarity to the side chain of histidine, is often involved in enzyme catalysis. nih.gov This makes imidazole-containing compounds like this compound valuable probes for studying enzyme mechanisms.

For instance, studies on the inhibition of GH1 β-glucosidase by imidazole have provided insights into the enzyme's active site and its catalytic mechanism. nih.gov By analyzing the kinetics of inhibition, researchers can deduce information about the binding of substrates and the nature of the transition state. nih.gov The this compound molecule, with its potential to interact with enzyme active sites, could be used in similar mechanistic studies. The amidine group, being a strong base, might interact with acidic residues involved in catalysis, potentially acting as a competitive or non-competitive inhibitor.

In cellular biology research, fluorescently labeled versions of this compound could be synthesized to visualize the localization and dynamics of its target proteins within cells. The imidazole moiety could direct the probe to specific subcellular compartments or protein complexes, allowing for the investigation of their cellular functions.

The following table highlights the use of imidazole derivatives in mechanistic and cellular research.

| Research Area | Application of Imidazole Derivative | Insights Gained | Potential Use of this compound |

| Mechanistic Enzymology | Imidazole as an inhibitor of GH1 β-glucosidase. nih.gov | Elucidation of the enzyme's inhibition mechanism and active site properties. nih.gov | As a potential inhibitor to study the mechanism of various enzymes, particularly those with acidic active site residues. |

| Cellular Imaging | Fluorescently labeled imidazole-based probes. | Visualization of target proteins and cellular processes. | A fluorescently tagged version could be used to track its interactions and localization in live cells. |

| Enzyme Catalysis | Imidazole's role as a catalyst in synthetic and biological systems. nih.gov | Understanding the principles of acid-base and nucleophilic catalysis. nih.gov | The compound could serve as a model to study interactions in enzyme active sites that utilize histidine. |

Future Directions and Research Opportunities

Exploration of Novel Biological Targets

The imidazole (B134444) nucleus is a common scaffold in a multitude of biologically active compounds, capable of interacting with a wide array of biological targets through various non-covalent interactions. mdpi.com Similarly, the amidine group, a strong base, is a key feature in many enzyme inhibitors and receptor ligands. The combination of these two groups in 5-(1H-Imidazol-5-yl)pentanimidamide suggests a rich field for the exploration of novel biological targets.

Future research could focus on screening this compound against a diverse panel of enzymes and receptors. Given that heterocyclic diamidines have been extensively studied as DNA minor groove binders, investigating the interaction of this compound with nucleic acids could be a fruitful area of research. mdpi.com A study on novel 1,2,3-triazolyl-appended N- and O-heterocycles containing an amidine moiety demonstrated potent growth-inhibitory effects on various cancer cell lines, with IC50 values in the nanomolar range for some compounds. mdpi.com This suggests that this compound and its analogues could be investigated for their antiproliferative activities.

Furthermore, amidine-containing compounds have shown a broad spectrum of antimicrobial activities. nih.gov Research could therefore be directed towards evaluating the potential of this compound against various bacterial and fungal strains, particularly those resistant to existing drugs. The thiophene (B33073) ring, another heterocyclic structure, when combined with an amidine group, has been shown to enhance biological activities. nih.gov This provides a rationale for synthesizing and testing analogues of this compound where the imidazole ring is replaced by other heterocycles.

Table 1: Potential Biological Targets for Amidine-Containing Heterocyclic Compounds

| Target Class | Specific Examples | Rationale for Investigation |

| Enzymes | Protein kinases, Topoisomerases, β-lactamases | Amidine groups can act as bioisosteres for other functional groups and interact with active site residues. |

| Receptors | G-protein coupled receptors (GPCRs) | The basic nature of the amidine can lead to strong ionic interactions with acidic residues in receptor binding pockets. |

| Nucleic Acids | DNA minor groove | The planar heterocyclic ring and the positively charged amidine group can facilitate binding to the minor groove of DNA. mdpi.com |

| Bacterial Targets | DNA gyrase, Cell wall synthesis enzymes | Amidine-containing compounds have demonstrated broad-spectrum antibacterial activity. nih.gov |

Advanced Computational Design of Next-Generation Analogues

Computational chemistry offers powerful tools for the rational design of new molecules with enhanced biological activity. For this compound, techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be employed to design next-generation analogues.

A 3D-QSAR study on a series of imidazole derivatives targeting breast cancer has demonstrated the utility of this approach in identifying key structural features for activity. nih.gov For this compound, a similar approach could be used to build models that correlate the structural features of its analogues with their biological activity. This would involve synthesizing a library of related compounds with variations in the alkyl chain length, substitutions on the imidazole ring, and modifications of the amidine group.

Molecular docking studies can provide insights into the binding mode of this compound and its analogues with potential biological targets. For instance, docking studies of imidazole derivatives with the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase have been used to predict their antimicrobial properties. researchgate.net Similarly, docking of imidazole-1,2,3-triazole hybrids with glycogen (B147801) synthase kinase-3β (GSK-3β) has helped in understanding their anticancer activity. nih.gov Given the flexibility of the pentyl chain in this compound, induced fit docking, which allows for conformational changes in the protein's active site upon ligand binding, would be a particularly relevant technique.

Table 2: Computational Approaches for the Design of this compound Analogues

| Computational Method | Application | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate structural properties with biological activity. | Identification of key molecular descriptors that influence activity, guiding the design of more potent analogues. |

| Molecular Docking (Rigid and Induced Fit) | To predict the binding mode and affinity of ligands to a target protein. | Understanding the interactions between the compound and its target, and identifying key residues for binding. researchgate.netnih.gov |

| Pharmacophore Modeling | To identify the essential 3D arrangement of functional groups required for biological activity. | A 3D model that can be used to screen virtual libraries for new compounds with similar activity. |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior and stability of the ligand-protein complex over time. | Assessment of the stability of the predicted binding mode and understanding the conformational changes involved. |

Integration with Multi-Omics Approaches

To fully understand the biological effects of a compound, it is increasingly important to move beyond a single-target approach and embrace a systems-level perspective. Multi-omics, the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for elucidating the mechanism of action of bioactive molecules.

For this compound, a multi-omics approach could reveal the broader cellular pathways and networks that are perturbed upon its administration. For example, if the compound is found to have antiproliferative activity, transcriptomic analysis (e.g., RNA-seq) could identify changes in gene expression related to cell cycle control, apoptosis, or other cancer-related pathways. Proteomic analysis could then confirm these changes at the protein level and identify post-translational modifications.

Given the structural similarity of the pentanimidamide (B87296) side chain to arginine, a conditionally essential amino acid, it would be particularly interesting to investigate the impact of this compound on arginine metabolism. A multi-omics analysis of arginine biosynthesis genes has revealed their association with immune evasion in several cancers. nih.gov Investigating whether this compound can modulate these pathways could open up new avenues for its application in immuno-oncology. A study on agaro-oligosaccharides showed that they alleviate colitis by regulating intestinal flora and arginine synthesis, highlighting the interconnectedness of metabolism and disease. nih.gov

Development of Advanced Analytical Methods for Detection in Complex Matrices

The ability to accurately quantify a compound and its metabolites in biological matrices such as plasma, urine, and tissues is crucial for pharmacokinetic and pharmacodynamic studies. The polar and basic nature of this compound presents challenges for conventional analytical methods like reversed-phase liquid chromatography.

Future research should focus on developing and validating robust and sensitive analytical methods for this compound. Techniques such as hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography, coupled with tandem mass spectrometry (LC-MS/MS), are well-suited for the analysis of polar compounds. nih.gov The development of a generic method for the extraction of polar basic drugs from human plasma using polymeric cation exchange solid-phase extraction (SPE) has been reported, achieving a limit of detection of 1.0 ng/mL. lcms.cz Such an approach could be adapted for this compound.

Furthermore, the development of methods for the quantitative determination of imidazole derivatives in various samples is an active area of research. A method involving photoelectrocolorimetry after reaction with diazotized n-anisidine has been described for the quantification of certain imidazole derivatives. nih.gov While LC-MS/MS is the gold standard, exploring alternative and potentially more accessible analytical techniques could also be a valuable research direction.

Table 3: Potential Analytical Methods for this compound

| Analytical Technique | Sample Preparation | Key Advantages |

| LC-MS/MS with HILIC | Protein precipitation or solid-phase extraction (SPE) | Good retention and separation of polar compounds. nih.gov |

| LC-MS/MS with Mixed-Mode Chromatography | Protein precipitation or SPE | Combines reversed-phase and ion-exchange mechanisms for enhanced selectivity. |

| Polymeric Cation Exchange SPE followed by LC-MS/MS | Dilution with an acidic solution | Efficient removal of interferences and concentration of basic analytes. lcms.cz |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Minimal sample preparation | High separation efficiency for charged and polar molecules. |

Sustainable Synthesis and Biocatalytic Approaches

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce the environmental impact of chemical processes. Future research on this compound should explore sustainable and efficient synthetic routes.

The synthesis of substituted imidazoles has been achieved using green methods such as multicomponent reactions in the presence of reusable catalysts like ZSM-11 zeolite or under solvent-free conditions. nih.gov One-pot, three-component reactions using mandelic acid as an organo-catalyst have also been reported for the synthesis of 2,4,5-trisubstituted imidazoles. nih.gov These approaches offer advantages such as high yields, shorter reaction times, and easier work-up procedures.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The use of fruit juices as biocatalysts for the synthesis of imidazole derivatives has been demonstrated, highlighting the potential for using readily available and renewable resources. lcms.cz Furthermore, biocatalytic methods are being developed for the synthesis of functionalized imidazoles, which could be adapted for the synthesis of precursors to this compound. The use of enzymes can lead to highly regio- and stereoselective transformations, which is particularly important for the synthesis of complex and biologically active molecules. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.